Cas no 2138380-08-0 (5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]-)

5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]-, is a fluorinated benzoxazole derivative with a substituted isopropylamino group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which may enhance bioactivity and selectivity. The fluorine substitution at the 7-position can improve metabolic stability and binding affinity, while the isopropylamino group may influence solubility and intermolecular interactions. Its carboxylic acid functionality offers versatility for further derivatization, making it a valuable intermediate in synthetic chemistry. The compound's well-defined structure and potential for modification make it suitable for applications in drug discovery and material science.
5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]- structure
2138380-08-0 structure
Product name:5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]-
CAS No:2138380-08-0
MF:C11H11FN2O3
MW:238.215046167374
CID:5261626

5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • 5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]-
    • Inchi: 1S/C11H11FN2O3/c1-5(2)13-11-14-8-4-6(10(15)16)3-7(12)9(8)17-11/h3-5H,1-2H3,(H,13,14)(H,15,16)
    • InChI Key: AIXMZGLLMSITGC-UHFFFAOYSA-N
    • SMILES: O1C2=C(F)C=C(C(O)=O)C=C2N=C1NC(C)C

5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-363882-0.5g
7-fluoro-2-[(propan-2-yl)amino]-1,3-benzoxazole-5-carboxylic acid
2138380-08-0
0.5g
$754.0 2023-03-02
Enamine
EN300-363882-5.0g
7-fluoro-2-[(propan-2-yl)amino]-1,3-benzoxazole-5-carboxylic acid
2138380-08-0
5.0g
$2277.0 2023-03-02
Enamine
EN300-363882-1.0g
7-fluoro-2-[(propan-2-yl)amino]-1,3-benzoxazole-5-carboxylic acid
2138380-08-0
1g
$0.0 2023-06-07
Enamine
EN300-363882-0.25g
7-fluoro-2-[(propan-2-yl)amino]-1,3-benzoxazole-5-carboxylic acid
2138380-08-0
0.25g
$723.0 2023-03-02
Enamine
EN300-363882-0.05g
7-fluoro-2-[(propan-2-yl)amino]-1,3-benzoxazole-5-carboxylic acid
2138380-08-0
0.05g
$660.0 2023-03-02
Enamine
EN300-363882-2.5g
7-fluoro-2-[(propan-2-yl)amino]-1,3-benzoxazole-5-carboxylic acid
2138380-08-0
2.5g
$1539.0 2023-03-02
Enamine
EN300-363882-10.0g
7-fluoro-2-[(propan-2-yl)amino]-1,3-benzoxazole-5-carboxylic acid
2138380-08-0
10.0g
$3376.0 2023-03-02
Enamine
EN300-363882-0.1g
7-fluoro-2-[(propan-2-yl)amino]-1,3-benzoxazole-5-carboxylic acid
2138380-08-0
0.1g
$691.0 2023-03-02

Additional information on 5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]-

Research Brief on 5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]- (CAS: 2138380-08-0)

5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]- (CAS: 2138380-08-0) is a benzoxazole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound features a benzoxazole core substituted with a fluoro group at the 7-position and an isopropylamino moiety at the 2-position, which contribute to its unique chemical and biological properties. Recent studies have explored its role as a scaffold for drug development, particularly in targeting specific enzymes and receptors involved in various diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on protein kinases, a class of enzymes implicated in cancer and inflammatory diseases. The researchers synthesized a series of derivatives and evaluated their activity against a panel of kinases. The results indicated that 5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]- exhibited selective inhibition of certain kinase isoforms, suggesting its potential as a lead compound for further optimization. The study also highlighted the importance of the fluoro and isopropylamino groups in modulating the compound's binding affinity and selectivity.

In another recent study, researchers explored the compound's potential as an antimicrobial agent. The benzoxazole scaffold is known for its broad-spectrum biological activity, and the addition of the fluoro and isopropylamino groups was hypothesized to enhance its efficacy against resistant bacterial strains. Preliminary in vitro assays demonstrated promising activity against Gram-positive bacteria, with minimal cytotoxicity to mammalian cells. These findings were published in the European Journal of Medicinal Chemistry in early 2024, underscoring the compound's versatility in addressing unmet medical needs.

Beyond its direct biological activities, 5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]- has also been investigated for its role in chemical biology tools. A 2024 study in ACS Chemical Biology reported its use as a fluorescent probe for detecting enzyme activity in live cells. The compound's benzoxazole core exhibits intrinsic fluorescence, which can be modulated by enzymatic reactions, making it a valuable tool for real-time imaging and diagnostics. This application opens new avenues for studying cellular processes and developing targeted therapies.

Despite these promising findings, challenges remain in the development of 5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]- as a therapeutic or diagnostic agent. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural optimization and in vivo studies. However, the compound's unique chemical properties and diverse biological activities make it a compelling candidate for continued research. Future studies may focus on elucidating its mechanism of action, improving its pharmacokinetic profile, and exploring its potential in combination therapies.

In conclusion, 5-Benzoxazolecarboxylic acid, 7-fluoro-2-[(1-methylethyl)amino]- (CAS: 2138380-08-0) represents a promising scaffold in chemical biology and medicinal chemistry. Its recent applications in kinase inhibition, antimicrobial activity, and fluorescent probing highlight its versatility and potential for addressing multiple therapeutic challenges. As research progresses, this compound may pave the way for novel drug candidates and diagnostic tools, contributing to advancements in the field.

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